molecular formula C7H13NO B070580 7-Oxa-2-azaspiro[3.5]nonane CAS No. 194157-10-3

7-Oxa-2-azaspiro[3.5]nonane

Cat. No. B070580
CAS RN: 194157-10-3
M. Wt: 127.18 g/mol
InChI Key: WZFOPYGRZNUWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-2-azaspiro[3.5]nonane is a chemical compound with the CAS number 194157-10-3 . It has a molecular weight of 127.19 and its IUPAC name is 7-oxa-2-azaspiro[3.5]nonane . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .


Molecular Structure Analysis

The InChI code for 7-Oxa-2-azaspiro[3.5]nonane is 1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2 . The molecular structure of this compound can be analyzed using this InChI code.


Chemical Reactions Analysis

While specific chemical reactions involving 7-Oxa-2-azaspiro[3.5]nonane are not detailed in the search results, it’s known that 2-oxa-7-azaspiro[3.5]nonane is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors .


Physical And Chemical Properties Analysis

7-Oxa-2-azaspiro[3.5]nonane is a solid or liquid compound . It has a molecular weight of 127.19 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Leuco Dyes

Spiro forms of oxazines, which include “7-Oxa-2-azaspiro[3.5]nonane”, find applications as leuco dyes . These compounds frequently display chromism, meaning they can reversibly interchange between their colorless and colored forms .

Photochromic Materials

Spiro compounds, including “7-Oxa-2-azaspiro[3.5]nonane”, are used as photochromic materials . Photochromic materials change their color when exposed to light, making them useful in a variety of applications, such as eyewear, textiles, and security inks .

Chemical Synthesis

“7-Oxa-2-azaspiro[3.5]nonane” is used in chemical synthesis due to its unique structure . Its spirocyclic nature makes it a valuable building block in the synthesis of complex molecules .

Material Science

In the field of material science, “7-Oxa-2-azaspiro[3.5]nonane” and its derivatives can be used in the development of new materials with unique properties . These could include materials with specific optical, electrical, or mechanical characteristics .

Chromatography

The unique structure of “7-Oxa-2-azaspiro[3.5]nonane” can be utilized in chromatography for the separation of complex mixtures . Its spirocyclic structure can interact with various compounds, allowing for effective separation .

Safety and Hazards

7-Oxa-2-azaspiro[3.5]nonane is classified as harmful and irritating. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

While specific future directions for 7-Oxa-2-azaspiro[3.5]nonane are not detailed in the search results, it’s known that spirocyclic oxetanes such as 2-oxa-7-azaspiro[3.5]nonane are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . This suggests potential future research directions in the development of new drugs and treatments.

properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFOPYGRZNUWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610269
Record name 7-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-2-azaspiro[3.5]nonane

CAS RN

194157-10-3
Record name 7-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-2-azaspiro[3.5]nonane
Reactant of Route 2
7-Oxa-2-azaspiro[3.5]nonane
Reactant of Route 3
7-Oxa-2-azaspiro[3.5]nonane
Reactant of Route 4
7-Oxa-2-azaspiro[3.5]nonane
Reactant of Route 5
7-Oxa-2-azaspiro[3.5]nonane
Reactant of Route 6
Reactant of Route 6
7-Oxa-2-azaspiro[3.5]nonane

Q & A

Q1: Why are researchers interested in 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid for drug design?

A1: 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is structurally similar to pipecolic acid, a molecule with known biological activity []. This similarity suggests that 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives could also exhibit biological activity and serve as potential starting points for developing new drugs. The research focuses on creating diversely functionalized derivatives of this compound, allowing scientists to explore a wider range of biological targets and potential therapeutic applications.

Q2: What makes the synthesis of these derivatives attractive for drug discovery?

A2: The research outlines synthetic approaches that allow for the production of these derivatives on a multi-gram scale with good yields []. This scalability is crucial for drug discovery as it allows for sufficient quantities of the compounds to be synthesized for further testing and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.